molecular formula C13H8F2N2O3 B5856502 N-(2,4-difluorophenyl)-3-nitrobenzamide

N-(2,4-difluorophenyl)-3-nitrobenzamide

Cat. No.: B5856502
M. Wt: 278.21 g/mol
InChI Key: CYQWPYUOEOCWPQ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms on the phenyl ring and a nitro group on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-nitrobenzamide typically involves the condensation of 2,4-difluoroaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide), elevated temperatures.

Major Products Formed

    Reduction: N-(2,4-difluorophenyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer properties and ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar structure but with a different substitution pattern on the benzamide moiety.

    N-(2,4-difluorophenyl)-2,4-difluorobenzamide: Contains additional fluorine atoms, which may alter its chemical and biological properties.

Uniqueness

N-(2,4-difluorophenyl)-3-nitrobenzamide is unique due to the specific positioning of the nitro group and fluorine atoms, which can significantly influence its reactivity and interactions with molecular targets. This unique structure may confer distinct advantages in terms of binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-9-4-5-12(11(15)7-9)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQWPYUOEOCWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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